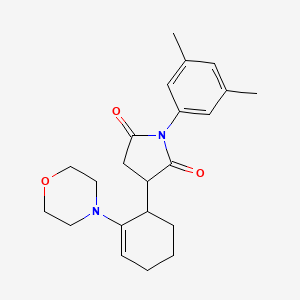

1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione

Description

1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione (CAS: 887847-34-9) is a heterocyclic compound featuring a fused azolidine-2,5-dione core substituted with a 3,5-dimethylphenyl group and a morpholine-containing cyclohexenyl moiety.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-15-11-16(2)13-17(12-15)24-21(25)14-19(22(24)26)18-5-3-4-6-20(18)23-7-9-27-10-8-23/h6,11-13,18-19H,3-5,7-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKLZBBNBYDFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-enyl)azolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a molecular formula of C22H28N2O3 and a molecular weight of approximately 368.48 g/mol. Its structure features a dimethylphenyl group and a morpholinyl cyclohexene moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of azolidine-2,5-dione may possess significant antitumor properties. For instance, modifications on related benzodiazepine derivatives have shown promising in vivo antitumor effects, indicating potential for similar activity in this compound .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which can protect cells from oxidative stress and may contribute to their therapeutic effects.

- Cytotoxicity : In vitro studies have indicated cytotoxic effects against various cancer cell lines, suggesting a potential mechanism for its antitumor activity.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Cell Proliferation : Evidence suggests that the compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

- Reactive Oxygen Species (ROS) Generation : The compound's antioxidant properties may be linked to its ability to modulate ROS levels within cells.

Case Studies

A notable case study involved the evaluation of similar azolidine derivatives for their antitumor activity. In this study, compounds were tested against various cancer cell lines, revealing that structural modifications significantly influenced their efficacy .

Table 1: Summary of Biological Activities

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of azolidine derivatives. For example, substituting specific hydrogen atoms with deuterium has been shown to improve drug-like properties and efficacy . The exploration of structure-activity relationships (SAR) is crucial for optimizing this compound for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone and Flavone Derivatives

describes chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) and their cyclized flavone analogs. These compounds share a conjugated system but differ significantly from the azolidine-dione core of the target compound. Chalcones and flavones are typically associated with antioxidant and anti-inflammatory activities, whereas azolidine-diones may exhibit distinct mechanisms due to their rigid, bicyclic structure .

Urea Derivatives

lists urea derivatives like 1-(4-cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n). These compounds lack the azolidine-dione ring but share aromatic substituents (e.g., dimethylphenyl groups). Urea derivatives often target enzymes or receptors (e.g., kinase inhibition), but the azolidine-dione’s fused ring system may confer different solubility and binding properties .

Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives

details synthetic routes for thiazolo-pyrimidines (e.g., compound 11a) and pyrimido-quinazolines (e.g., compound 12). These heterocycles share nitrogen-rich cores with the target compound but incorporate additional functional groups (e.g., furan, cyanide). Such structural differences likely result in divergent biological profiles .

Limitations in Available Data

The evidence provided lacks direct information on the target compound’s physicochemical properties (e.g., solubility, logP), bioactivity, or mechanistic studies. Comparative analysis is constrained to structural inferences rather than empirical data. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.